
6-Ethyldeca-1,2,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyldeca-1,2,5-triene is an organic compound characterized by a ten-carbon chain with three double bonds located at the 1st, 2nd, and 5th positions, and an ethyl group attached to the 6th carbon. This compound belongs to the class of polyenes, which are hydrocarbons containing multiple carbon-carbon double bonds. Polyenes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyldeca-1,2,5-triene can be achieved through several methods. One common approach involves the use of Grignard reagents, which are organomagnesium compounds that react with carbonyl compounds to form carbon-carbon bonds. For instance, the reaction of 1,6-diacetylcyclohepta-1,3,5-triene with Grignard reagents followed by catalytic amounts of p-toluenesulfonic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyldeca-1,2,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can reduce the double bonds to form the corresponding alkane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bonds, resulting in the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄)
Major Products:
Oxidation: Epoxides, diols
Reduction: Decane derivatives
Substitution: Dihalogenated alkanes
Scientific Research Applications
6-Ethyldeca-1,2,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving the interaction of polyenes with biological membranes and proteins.
Medicine: Research into potential therapeutic applications, such as antifungal or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 6-Ethyldeca-1,2,5-triene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions, where the compound forms cyclic structures with other molecules. The pathways involved often include the formation of reactive intermediates, such as radicals or carbocations, which facilitate the compound’s reactivity .
Comparison with Similar Compounds
1,3,5-Hexatriene: A triene with three conjugated double bonds, similar in structure but with a shorter carbon chain.
1,5,9-Cyclododecatriene: A cyclic triene with applications in polymer synthesis.
1,3-Butadiene: A simpler diene used in the production of synthetic rubber.
Uniqueness: 6-Ethyldeca-1,2,5-triene is unique due to its specific arrangement of double bonds and the presence of an ethyl group, which influences its reactivity and physical properties. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
65668-97-5 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
InChI |
InChI=1S/C12H20/c1-4-7-9-11-12(6-3)10-8-5-2/h7,11H,1,5-6,8-10H2,2-3H3 |
InChI Key |
XFXDEOXGYYVXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCC=C=C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


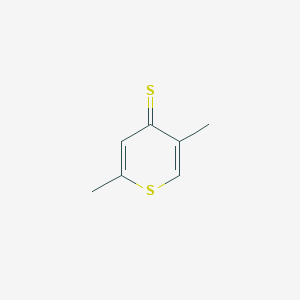
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
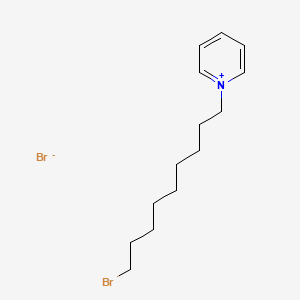
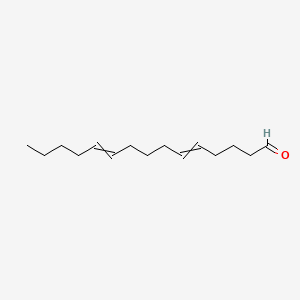
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
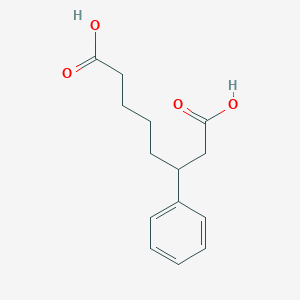
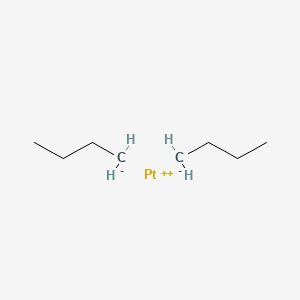
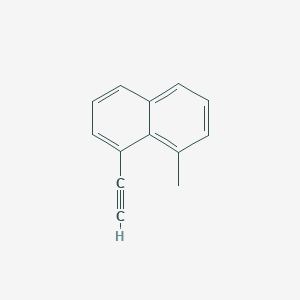
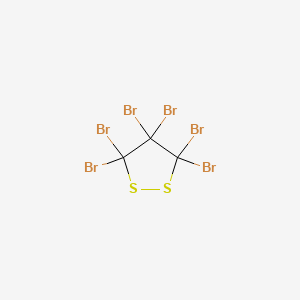
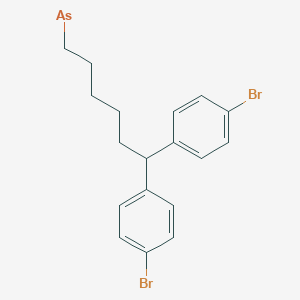

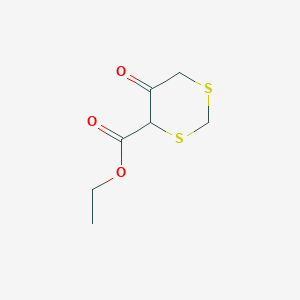
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
